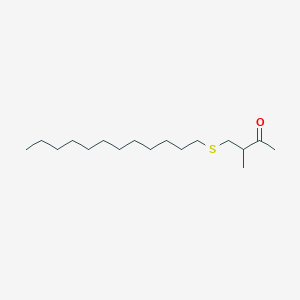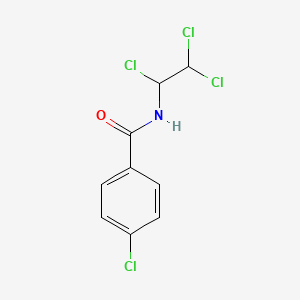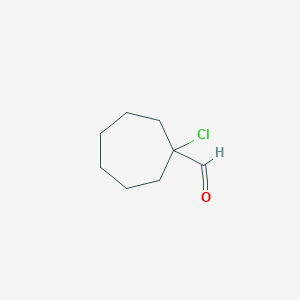
4-(Dodecylsulfanyl)-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dodecylsulfanyl)-3-methylbutan-2-one is an organic compound characterized by a dodecylsulfanyl group attached to a 3-methylbutan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylsulfanyl)-3-methylbutan-2-one typically involves the reaction of 3-methylbutan-2-one with dodecylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include acids or bases that facilitate the thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
化学反応の分析
Types of Reactions
4-(Dodecylsulfanyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dodecylsulfanyl)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Dodecylsulfanyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 4-(Dodecylsulfanyl)aniline
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 4,7-bis(dodecylsulfanyl)[2,3,1]benzothiadiazole
Uniqueness
4-(Dodecylsulfanyl)-3-methylbutan-2-one is unique due to its specific combination of a dodecylsulfanyl group and a 3-methylbutan-2-one backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
57212-68-7 |
|---|---|
分子式 |
C17H34OS |
分子量 |
286.5 g/mol |
IUPAC名 |
4-dodecylsulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C17H34OS/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16(2)17(3)18/h16H,4-15H2,1-3H3 |
InChIキー |
BEYRTSBQXHRYLV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCC(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)










